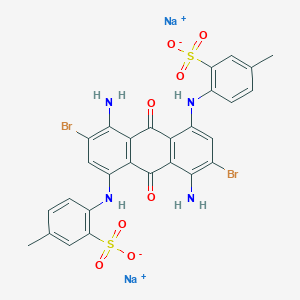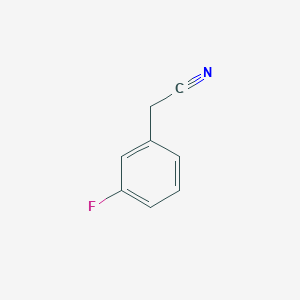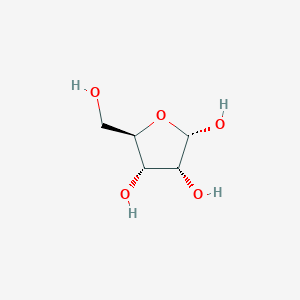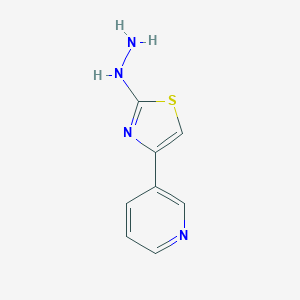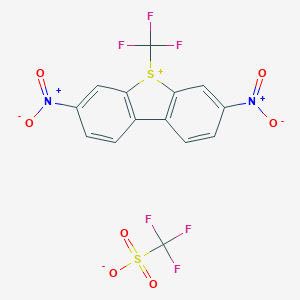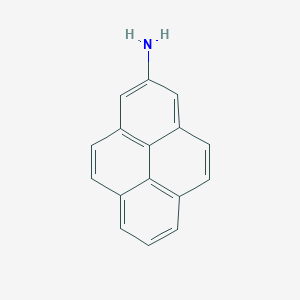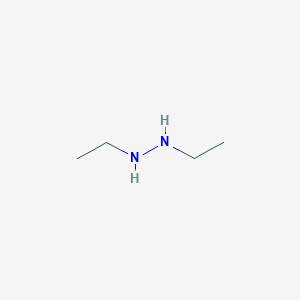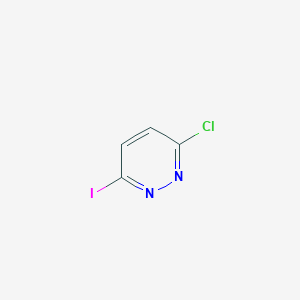
Nifurvidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurvidine is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine . The compound’s molecular formula is C11H9N3O4, and it has a molecular weight of 247.2069 . This compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among 5-nitrofuran analogues .
Preparation Methods
The synthesis of nifurvidine involves several steps, starting with the preparation of the nitrofuran moietyThe reaction conditions often involve the use of strong acids and bases to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nifurvidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Nifurvidine has been extensively studied for its antibacterial properties. It has been used in veterinary medicine to control bacterial infections in livestock . In addition to its antibacterial applications, this compound has been explored for its potential use in treating other microbial infections. Research has also focused on its mechanism of action and its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of nifurvidine involves red-ox biotransformation. This process generates reactive intermediates that can damage bacterial DNA and other cellular components, leading to bacterial cell death . The molecular targets of this compound include bacterial enzymes involved in DNA replication and repair. The pathways affected by this compound’s action are crucial for bacterial survival, making it an effective antibacterial agent .
Comparison with Similar Compounds
Nifurvidine is part of the 5-nitrofuran class of compounds, which includes other antibacterial agents such as nitrofurantoin and furazolidone. Compared to these compounds, this compound has a unique structure that contributes to its specific antibacterial activity. While all 5-nitrofuran derivatives share a common mechanism of action, the differences in their chemical structures can lead to variations in their spectrum of activity and pharmacokinetic properties .
Properties
CAS No. |
1900-13-6 |
|---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
InChI Key |
BRTOIRPXZSVHKA-NSCUHMNNSA-N |
SMILES |
CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=NC(=CC(=O)N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


